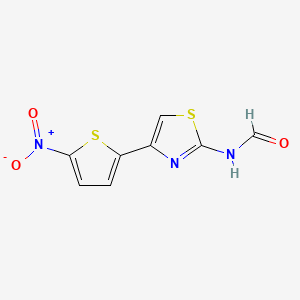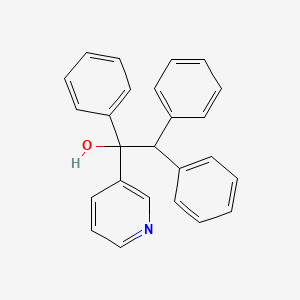
4-(Trimethylstannyl)-1-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trimethylstannyl)-1-butanol is an organotin compound characterized by the presence of a trimethylstannyl group attached to a butanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylstannyl)-1-butanol typically involves the reaction of 4-bromo-1-butanol with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
4-Br-1-butanol+Me3SnCl→this compound+NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-(Trimethylstannyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form different organotin derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Substitution: Reagents such as lithium aluminum hydride (LiAlH_4) can be used for substitution reactions.
Reduction: Reducing agents like sodium borohydride (NaBH_4) are commonly employed.
Major Products Formed
Oxidation: 4-(Trimethylstannyl)butanal or 4-(Trimethylstannyl)butanoic acid.
Substitution: Various organotin compounds depending on the substituent introduced.
Reduction: Different reduced organotin derivatives.
科学研究应用
4-(Trimethylstannyl)-1-butanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-(Trimethylstannyl)-1-butanol involves its interaction with various molecular targets. The trimethylstannyl group can act as a Lewis acid, facilitating reactions with nucleophiles. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
4-(Trimethylsilyl)-1-butanol: Similar structure but with a silicon atom instead of tin.
4-(Trimethylgermyl)-1-butanol: Contains a germanium atom in place of tin.
4-(Trimethylplumbyl)-1-butanol: Features a lead atom instead of tin.
Uniqueness
4-(Trimethylstannyl)-1-butanol is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. The tin atom’s ability to form stable bonds with carbon and its reactivity as a Lewis acid make this compound particularly valuable in various chemical reactions and applications.
属性
CAS 编号 |
53044-12-5 |
|---|---|
分子式 |
C7H18OSn |
分子量 |
236.93 g/mol |
IUPAC 名称 |
4-trimethylstannylbutan-1-ol |
InChI |
InChI=1S/C4H9O.3CH3.Sn/c1-2-3-4-5;;;;/h5H,1-4H2;3*1H3; |
InChI 键 |
CJCQPZYPEOBFOM-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13941194.png)
![Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-](/img/structure/B13941209.png)



